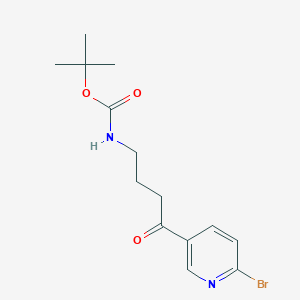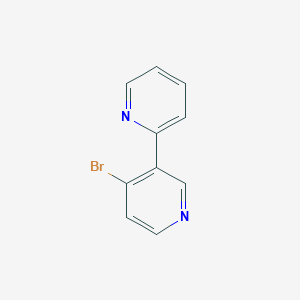![molecular formula C14H13ClN6O6 B13147794 N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid CAS No. 61955-61-1](/img/structure/B13147794.png)
N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is a complex organic compound that features a triazine ring substituted with a chloro group and a nitrophenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid typically involves a multi-step process:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Substitution Reactions: The chloro group is introduced via a nucleophilic substitution reaction, while the nitrophenylamino group is added through an electrophilic aromatic substitution.
Coupling with Pentanedioic Acid: The final step involves coupling the triazine derivative with pentanedioic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide or thiourea in an appropriate solvent.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and its substituents play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2,4,6-Trichloro-1,3,5-triazine: A simpler triazine derivative with three chloro groups.
2-Amino-4,6-dichloro-1,3,5-triazine: Another triazine derivative with amino and chloro groups.
Comparison: (S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Unlike simpler triazine derivatives, this compound has a more complex structure that allows for a wider range of interactions and applications.
Propriétés
Numéro CAS |
61955-61-1 |
|---|---|
Formule moléculaire |
C14H13ClN6O6 |
Poids moléculaire |
396.74 g/mol |
Nom IUPAC |
(2S)-2-[[4-chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H13ClN6O6/c15-12-18-13(16-7-1-3-8(4-2-7)21(26)27)20-14(19-12)17-9(11(24)25)5-6-10(22)23/h1-4,9H,5-6H2,(H,22,23)(H,24,25)(H2,16,17,18,19,20)/t9-/m0/s1 |
Clé InChI |
WTZQZSXSNIXYGY-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)
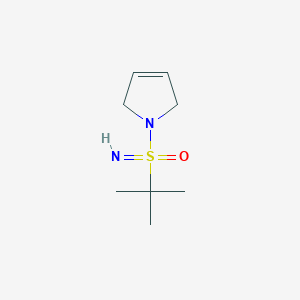
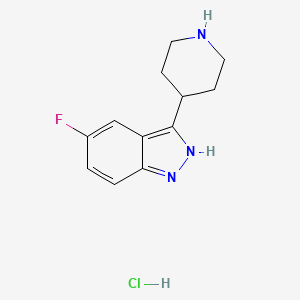
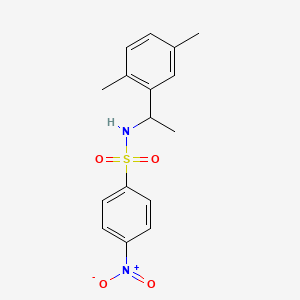
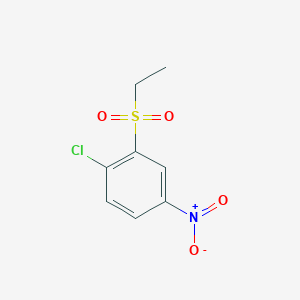
![2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13147738.png)
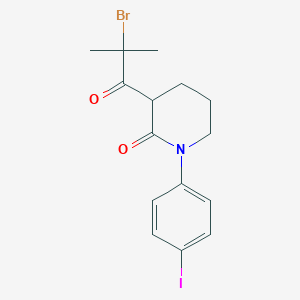
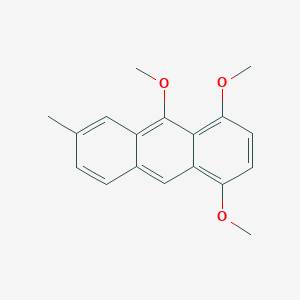
![(R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13147759.png)
![N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine](/img/structure/B13147766.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)
